3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including an acetyl group, a cyclopropyl group, a thiophene ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Final Coupling: The final step involves coupling the thiophene derivative with the sulfonamide under appropriate conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-N-cyclopropyl-N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
3-acetyl-N-cyclopropyl-N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide imparts unique electronic properties, making it more suitable for certain applications in material science and medicinal chemistry compared to its analogs with furan or pyridine rings.
Properties
IUPAC Name |
3-acetyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-4-2-6-17(12-14)23(20,21)18(15-7-8-15)10-9-16-5-3-11-22-16/h2-6,11-12,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIMSMKYJMVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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